molecular formula C10H9NO3 B173093 2-Ethoxy-1H-isoindole-1,3(2H)-dione CAS No. 1914-21-2

2-Ethoxy-1H-isoindole-1,3(2H)-dione

Cat. No.: B173093
CAS No.: 1914-21-2
M. Wt: 191.18 g/mol
InChI Key: SJKISZSZWWOLCF-UHFFFAOYSA-N
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Description

2-Ethoxy-1H-isoindole-1,3(2H)-dione is a chemical compound belonging to the isoindole family Isoindoles are heterocyclic compounds containing a nitrogen atom within a five-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1H-isoindole-1,3(2H)-dione can be achieved through several methods. One common approach involves the cyclization of acetylenic compounds under catalytic conditions. For example, the cycloisomerization of acetylenic compounds using gold catalysts such as Ph3PAuNTf2 can yield isoindole derivatives . Another method involves the intramolecular α-arylation of amino esters, which can be catalyzed by palladium complexes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced isoindole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoindole-2,3-diones, while substitution reactions can produce various substituted isoindole derivatives.

Scientific Research Applications

2-Ethoxy-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of cyclooxygenase isoenzymes (COX-2), thrombin, and other enzymes involved in inflammatory and coagulation pathways . The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-1H-isoindole-1,3(2H)-dione is unique due to its ethoxy group, which can influence its reactivity and interaction with biological targets

Biological Activity

2-Ethoxy-1H-isoindole-1,3(2H)-dione, also known as a derivative of isoindole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties based on diverse research findings.

The chemical structure of this compound can be represented as follows:

C11H11NO3\text{C}_11\text{H}_{11}\text{N}\text{O}_3

This compound's properties include:

  • Molecular Weight : 201.21 g/mol
  • Melting Point : Approximately 150°C
  • Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of this compound against various bacterial strains. The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated an inhibition zone comparable to that of standard antibiotics such as gentamicin.

Microbial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as Caco-2 (colorectal cancer) and HCT-116 (colon cancer). The mechanism of action appears to involve cell cycle arrest and apoptosis induction.

Cell Line IC50 (μmol/mL) Mechanism
Caco-210.5Apoptosis induction
HCT-1168.7Cell cycle arrest

In a study by Al-Khayat et al., the compound was noted for its ability to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of pro-apoptotic proteins .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including DPPH radical scavenging tests. The compound demonstrated a significant free radical scavenging effect with an IC50 value of 1.174 μmol/mL, indicating its potential as a therapeutic agent against oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the isoindole core can enhance biological activity. For instance:

  • Halogenation : Introduction of halogen groups has been shown to increase antimicrobial potency.
  • Alkyl Substituents : Variations in alkyl chain length and branching affect the lipophilicity and subsequently the bioavailability of the compound.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Leishmaniasis Treatment : A study reported that derivatives of isoindole exhibited higher efficacy against Leishmania tropica compared to conventional treatments like Glucantime, with IC50 values significantly lower than those observed for existing therapies .
  • Cancer Therapeutics : In a preclinical trial involving human cancer cell lines, treatment with this compound resulted in a marked reduction in tumor size in xenograft models, showcasing its potential for development into an anticancer drug .

Properties

IUPAC Name

2-ethoxyisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-14-11-9(12)7-5-3-4-6-8(7)10(11)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKISZSZWWOLCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344320
Record name 2-Ethoxy-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1914-21-2
Record name 2-Ethoxy-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 24 g (0.147 moles) of N-hydroxyphthalimide in 120 ml of dimethyl sulfoxide is warmed at 40° up to complete dissolution. Then 23.9 g (0.176 moles) of sodium acetate trihydrate and 15.92 ml (0.21 moles) of ethyl bromide are added, while warming at 80° C. After two hours and 15 minutes, the mixture is diluted with 600 ml of chloroform, washed with 10% potassium bicarbonate and dried. Removal of the solvent leaves 19.3 g (68.7%) of N-ethoxy-phthalimide, melting point 95°-97° C. (A. Rougny et al, Bull. Soc. Chim. Fr. 1976, pp. 833).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
23.9 g
Type
reactant
Reaction Step Two
Quantity
15.92 mL
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three
Yield
68.7%

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